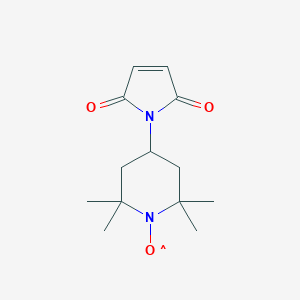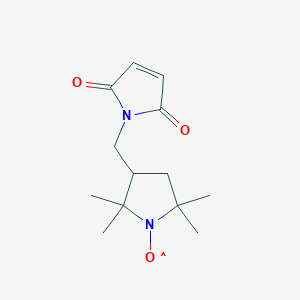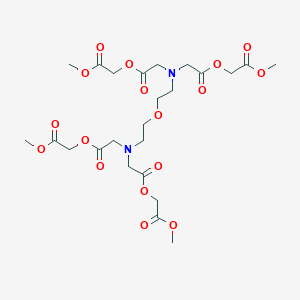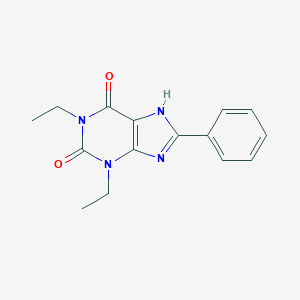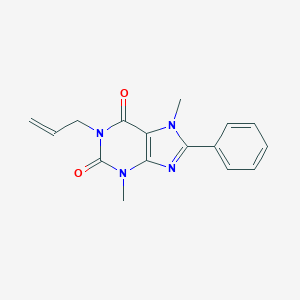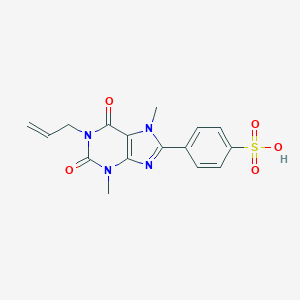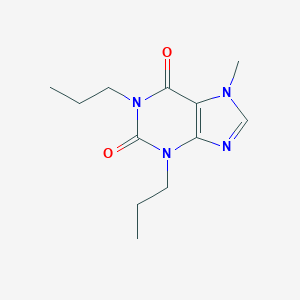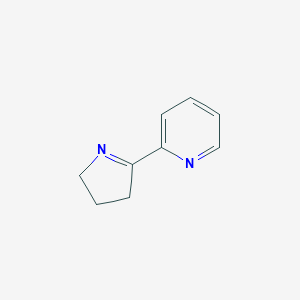
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine
Übersicht
Beschreibung
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is a heterocyclic compound that includes both pyrrole and pyridine rings. These types of compounds are of interest due to their potential in various chemical and pharmaceutical applications, owing to their unique structural and electronic properties.
Synthesis Analysis
The synthesis of compounds related to 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine typically involves nucleophilic substitution reactions and Suzuki reactions, demonstrating the versatility and complexity of synthesizing these heterocyclic compounds (Lan Jin et al., 2023). Additionally, one-step synthesis methods have been developed for related structures, emphasizing the ongoing efforts to streamline the synthesis of these compounds for broader applications (Guangwei Yin et al., 2013).
Molecular Structure Analysis
The molecular structure of compounds like 2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine has been extensively analyzed using X-ray diffraction, demonstrating the complex interactions and arrangements these molecules can adopt. For instance, detailed structural analysis provides insight into the molecular geometry and electronic structure, facilitating a deeper understanding of their reactivity and properties (Mecit Özdemir et al., 2015).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, reflecting their reactive pyrrole and pyridine units. For example, they can undergo oxidative decarboxylation and beta-iodination reactions, showcasing their utility in synthesizing more complex heterocyclic structures (A. Boto et al., 2001). The ability to introduce different substituents through these reactions expands their applicability in medicinal chemistry and material science.
Wissenschaftliche Forschungsanwendungen
-
- Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
- Pyrrole-containing analogs are considered a potential source of biologically active compounds that can be found in many natural products .
- The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
- Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .
-
Biological and Medicinal Importance
- The chemistry of nitrogen-containing heterocyclic compounds like pyrrole and pyrrolidine has been a versatile field of study for its diverse biological and medicinal importance .
- Biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome are naturally occurring metal complexes of pyrrole . These metal complexes play a vital role in a living system like photosynthesis .
- Many medicinal drugs are derived from either pyrrole, pyrrolidine, or by its fused analogs . This review mainly focuses on the therapeutic potential of pyrrole, pyrrolidine, and its fused analogs, more specifically anticancer, anti-inflammatory, antiviral, and antituberculosis .
Zukünftige Richtungen
While specific future directions for “2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine” are not detailed in the search results, the synthesis of N-heterocyclic compounds, including pyrroles, is an active area of research . The development of robust synthetic routes enabling the incorporation of various functional groups on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
Eigenschaften
IUPAC Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c1-2-6-10-8(4-1)9-5-3-7-11-9/h1-2,4,6H,3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYOSBQIPCBNNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40309009 | |
| Record name | o-Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-2H-pyrrol-5-yl)pyridine | |
CAS RN |
4593-27-5 | |
| Record name | 4593-27-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210764 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | o-Myosmine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40309009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



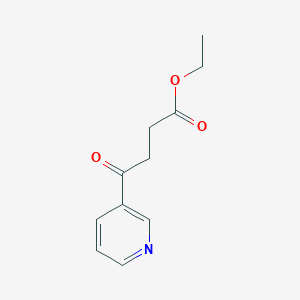
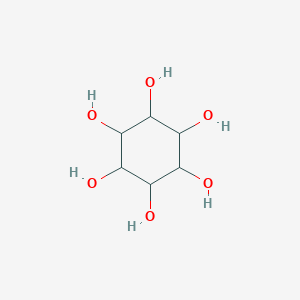
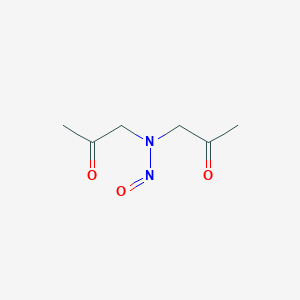

![2-[1-(Methylamino)ethyl]indole](/img/structure/B14034.png)
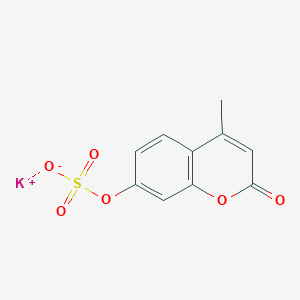
![6-amino-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide](/img/structure/B14039.png)
